molecular formula C7H5BrINO2 B8056745 Methyl 5-bromo-4-iodonicotinate

Methyl 5-bromo-4-iodonicotinate

Cat. No.: B8056745
M. Wt: 341.93 g/mol
InChI Key: PJQRAYFGASCVGR-UHFFFAOYSA-N
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Description

Methyl 5-bromo-4-iodonicotinate is a halogenated pyridine derivative with a molecular formula C₈H₅BrINO₂. It belongs to the nicotinic acid ester family, characterized by a pyridine ring substituted with bromine (Br) at position 5, iodine (I) at position 4, and a methyl ester group at the carboxyl position. This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis due to its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) enabled by the halogen substituents . Its structural complexity and halogen positioning make it a valuable precursor for synthesizing heterocyclic compounds with tailored electronic and steric properties.

Properties

IUPAC Name

methyl 5-bromo-4-iodopyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrINO2/c1-12-7(11)4-2-10-3-5(8)6(4)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJQRAYFGASCVGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=CC(=C1I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 5-bromo-4-iodonicotinate (CAS Number: 1529795-01-4) is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of nicotinic acid, characterized by the presence of bromine and iodine substituents. Its molecular formula is C7H6BrINO2C_7H_6BrI_NO_2, with a molar mass of approximately 256.93 g/mol. The compound's structure can be depicted as follows:

Molecular Structure OC O c1cnc c c1I Br C\text{Molecular Structure }\text{OC O c1cnc c c1I Br C}

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study involving various derivatives of iodinated nicotinates demonstrated that these compounds could inhibit cancer cell proliferation through apoptosis induction. The mechanism involves the activation of caspases and modulation of the cell cycle, particularly in breast cancer cell lines .

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various bacterial strains. In vitro studies revealed that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Molecular Docking Studies

Molecular docking studies have provided insights into the interactions of this compound with biological targets. These studies typically utilize software to predict how the compound binds to specific receptors or enzymes, which is crucial for understanding its mechanism of action.

For instance, docking simulations have indicated that this compound can bind effectively to certain protein targets involved in cancer signaling pathways, enhancing its potential as a therapeutic agent .

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, this compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated a dose-dependent reduction in cell viability, with IC50 values significantly lower than those of standard chemotherapeutics. The study concluded that this compound could serve as a promising candidate for further development in cancer therapy .

Case Study 2: Antimicrobial Screening

A series of antimicrobial assays were conducted to evaluate the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods. Results showed that the compound exhibited MIC values comparable to existing antibiotics, highlighting its potential application in treating bacterial infections .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 5-bromo-4-iodonicotinate with analogs based on structural features, reactivity, and applications. Key compounds are selected from high-similarity entries in chemical databases and synthesis reports (see Table 1 for summary).

Methyl 6-bromo-4-chloronicotinate (CAS 1256789-73-7)
  • Structural Differences : Bromine at position 6 and chlorine at position 4 (vs. bromine at 5 and iodine at 4 in the target compound).
  • Reactivity : The chlorine substituent is less reactive in cross-coupling reactions compared to iodine, reducing its utility in metal-catalyzed transformations. However, bromine at position 6 may enhance regioselectivity in nucleophilic substitutions.
  • Similarity Score : 0.95 (indicating high structural overlap) .
Methyl 5-bromo-4-methylpicolinate (CAS 886365-06-6)
  • Structural Differences : Methyl group at position 4 instead of iodine.
  • Reactivity : The methyl group introduces steric hindrance, limiting accessibility for electrophilic attacks. This compound is less reactive in halogen-exchange reactions but may exhibit improved stability under acidic conditions.
  • Similarity Score : 0.92 .
Methyl 5-bromo-4-chloronicotinate (CAS 1256808-62-4)
  • Structural Differences : Chlorine replaces iodine at position 4.
  • Reactivity : Chlorine’s weaker leaving-group ability compared to iodine reduces efficiency in nucleophilic aromatic substitution. However, it may offer cost advantages in large-scale syntheses.
  • Similarity Score : 0.76 .
2-Bromo-4-chloro-5-methylpyridine (CAS 1033203-40-5)
  • Structural Differences : Lacks the ester group, with a methyl substituent at position 5.
  • Reactivity: Absence of the ester limits its role in carboxylate-mediated reactions but enhances solubility in non-polar solvents.
  • Similarity Score : 0.72 .

Data Tables

Table 1: Comparative Properties of this compound and Analogs

Compound Name CAS Number Substituents (Positions) Halogen Reactivity Similarity Score Key Applications
This compound 1060808-92-5 Br (5), I (4), COOCH₃ High (I > Br) 1.00 (Reference) Cross-coupling intermediates
Methyl 6-bromo-4-chloronicotinate 1256789-73-7 Br (6), Cl (4), COOCH₃ Moderate (Cl) 0.95 Regioselective alkylation
Methyl 5-bromo-4-methylpicolinate 886365-06-6 Br (5), CH₃ (4), COOCH₃ Low (steric) 0.92 Stable intermediates
Methyl 5-bromo-4-chloronicotinate 1256808-62-4 Br (5), Cl (4), COOCH₃ Moderate (Cl) 0.76 Cost-effective synthesis
2-Bromo-4-chloro-5-methylpyridine 1033203-40-5 Br (2), Cl (4), CH₃ (5) Low (no ester) 0.72 Solubility-enhanced scaffolds

Table 2: Halogen Reactivity Trends

Halogen Leaving Group Ability Electrophilic Reactivity Common Applications
I High Excellent Suzuki couplings, iodination
Br Moderate Good Bromination, Ullmann reactions
Cl Low Poor Stable intermediates

Research Findings and Implications

  • Electronic Effects: The electron-withdrawing ester group in this compound enhances the electrophilicity of the pyridine ring, facilitating metal insertion in cross-coupling reactions compared to non-ester analogs .
  • Steric Considerations : Methyl or bulkier substituents at position 4 (e.g., in Methyl 5-bromo-4-methylpicolinate) reduce reaction yields in palladium-catalyzed reactions due to steric clashes with catalysts .
  • Cost vs. Reactivity : While iodine offers superior reactivity, chlorine-substituted analogs (e.g., Methyl 5-bromo-4-chloronicotinate) are preferred in industrial settings for cost efficiency, albeit with slower reaction kinetics .

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